molecular formula C9H7BFNO2S B14089776 (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid

(2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid

Cat. No.: B14089776
M. Wt: 223.04 g/mol
InChI Key: RJLDGWIOCJBSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a thiazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • Thiazole-4-boronic acid

Comparison: (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid stands out due to the presence of both a fluoro group and a thiazole ring, which impart unique electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations. In contrast, other similar compounds may lack one or more of these functional groups, limiting their applicability in certain reactions .

Properties

Molecular Formula

C9H7BFNO2S

Molecular Weight

223.04 g/mol

IUPAC Name

[2-fluoro-4-(1,3-thiazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C9H7BFNO2S/c11-8-3-6(9-4-12-5-15-9)1-2-7(8)10(13)14/h1-5,13-14H

InChI Key

RJLDGWIOCJBSDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CN=CS2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.